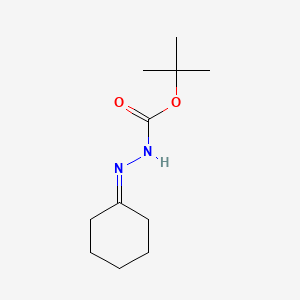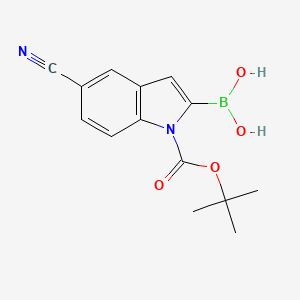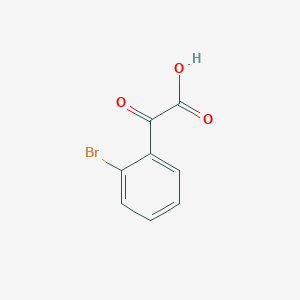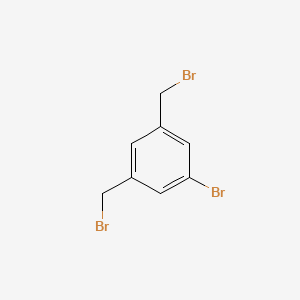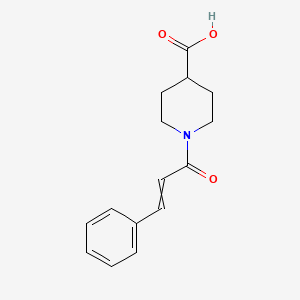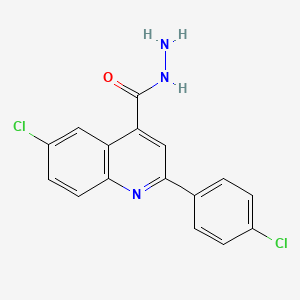
6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide is a chemical compound . It belongs to the quinoline family, which has been widely used in medicinal applications such as anti-malaria, anti-inflammatory, and anti-cancer.
Physical And Chemical Properties Analysis
The melting point of a similar compound, 2-(4-chlorophenyl)-4-quinolinecarbohydrazide, is 185-186 degrees Celsius . The molecular weight of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide is 332.18 .Scientific Research Applications
For example, quinoline derivatives have shown potent antimicrobial activity . In another study, 6-chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde, a related compound, was used in the identification solution of the main related compound in lorazepam and its tablets .
- Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity depends on the substitution on the heterocyclic pyridine ring . They inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .
- Among the tested compounds, 9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile) exhibited potent antimicrobial activity comparable to standard ciprofloxacin .
- In another series, 2-(4-chlorophenylthio)-6-amino-4-(2-chloro-6-methylquinolin-3-yl)pyridine-3,5-dicarbonitrile was found to be a more active antimicrobial agent when compared with ampicillin and norfloxacin .
- Quinoline derivatives also exhibit important antimalarial activities . They are used extensively in the treatment of malaria .
- Quinoline derivatives have shown potential anticancer activities . They are being investigated for their effectiveness against various types of cancer .
Antimicrobial Activity
Antimalarial Activity
Anticancer Activity
Antidepressant and Anticonvulsant Activities
Antiviral Activity
Anti-inflammatory Activity
- Quinoline derivatives have been used as inhibitors of HIV-1 RT . For example, 1-(4-chlorophenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)ethyl phenylcarbamate derivatives were designed as inhibitors of HIV-1 RT . The most active compounds inhibited the RT activity with IC 50 8.12 and 5.42 μM, respectively .
- Quinoline derivatives have been used as substrates in the visible-light-induced degradation studies of phenolic compounds . They have been used as model chlorinated organic pollutants in the hydrodechlorination studies of phenols using palladium nanocrystal catalysts .
Anti-HIV Activity
Degradation Studies of Phenolic Compounds
Insecticidal Activity
Anti-Inflammatory and Antiplatelet Activities
Antihypertensive Activity
Anti-Human Immunodeficiency Virus (HIV) Agents
properties
IUPAC Name |
6-chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O/c17-10-3-1-9(2-4-10)15-8-13(16(22)21-19)12-7-11(18)5-6-14(12)20-15/h1-8H,19H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIVHQATIWXCFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403607 |
Source


|
| Record name | 6-chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide | |
CAS RN |
590360-17-1 |
Source


|
| Record name | 6-chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

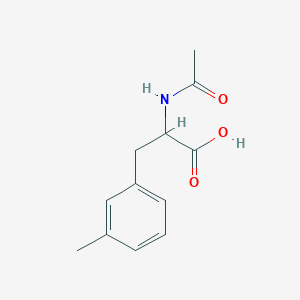
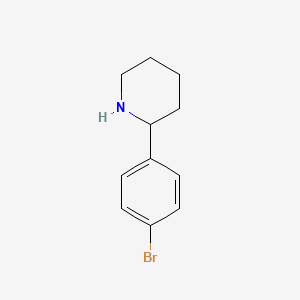
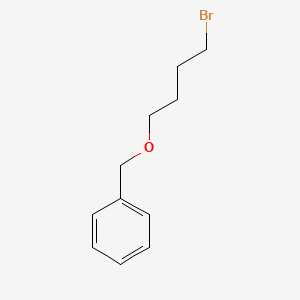
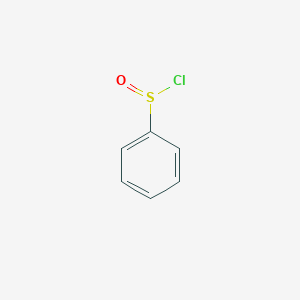
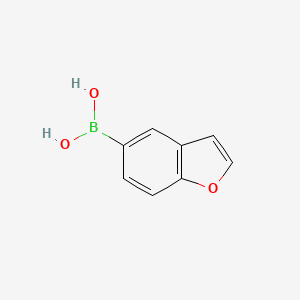
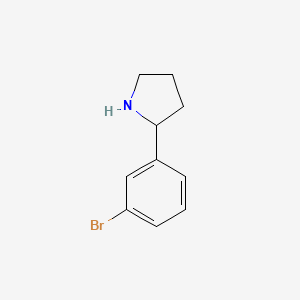
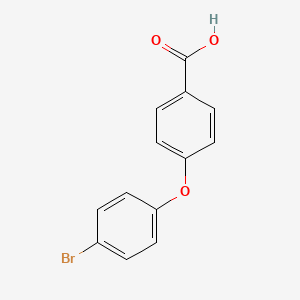
![[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B1275809.png)
